molecular formula C14H18N4O B1383853 4-amino-1,3,7,7-tetramethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one CAS No. 2096075-14-6

4-amino-1,3,7,7-tetramethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B1383853
CAS No.: 2096075-14-6
M. Wt: 258.32 g/mol
InChI Key: JUHAWOUKOIQRHQ-UHFFFAOYSA-N
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Description

4-amino-1,3,7,7-tetramethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a useful research compound. Its molecular formula is C14H18N4O and its molecular weight is 258.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research demonstrates the regioselective synthesis of compounds structurally related to 4-amino-1,3,7,7-tetramethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one. This includes the creation of tricyclic linear compounds through reactions involving 5-amino-3-methyl-1H-pyrazole, with an emphasis on reaction mechanisms and structural analysis of the resulting compounds (Quiroga et al., 2001).

Synthesis Variations and Efficiency

Researchers have developed various methods for synthesizing compounds related to this compound. These include catalyst-free protocols, which are noted for their environmental friendliness, simplicity, and efficiency (Devi et al., 2020).

Potential Biological and Pharmacological Activities

Studies have been conducted on the synthesis of derivatives of this compound and related compounds. These syntheses are motivated by potential biological and pharmacological activities, highlighting the significance of these compounds in medicinal chemistry (Ezzati et al., 2017).

Applications in Kinase Inhibition and Antibacterial Activity

Specific derivatives of the compound have shown inhibitory activity on bacterial serine/threonine protein kinases. This suggests potential applications in the development of antibacterial agents, including those targeting mycobacterial infections (Lapa et al., 2013).

Inhibitory Studies and Chemical Synthesis

Research into the synthesis of pyrano[2,3-f]pyrazolo[3,4-b]quinoline-3-carbonitriles, related to the compound , has shown promising results in AChE inhibition studies. This indicates potential applications in the treatment of conditions like Alzheimer's disease (Sumesh et al., 2020).

Properties

IUPAC Name

4-amino-1,3,7,7-tetramethyl-6,8-dihydropyrazolo[3,4-b]quinolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-7-10-12(15)11-8(16-13(10)18(4)17-7)5-14(2,3)6-9(11)19/h5-6H2,1-4H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHAWOUKOIQRHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(C(=O)CC(C3)(C)C)C(=C12)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-1,3,7,7-tetramethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one
Reactant of Route 2
4-amino-1,3,7,7-tetramethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one
Reactant of Route 3
4-amino-1,3,7,7-tetramethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one
Reactant of Route 4
4-amino-1,3,7,7-tetramethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one
Reactant of Route 5
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4-amino-1,3,7,7-tetramethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one
Reactant of Route 6
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4-amino-1,3,7,7-tetramethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one

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